Methyl 4-acetamido-3-nitrophenylacetate

Description

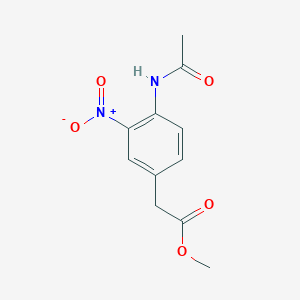

Methyl 4-acetamido-3-nitrophenylacetate (CAS: 2243-69-8) is an aromatic ester derivative with the molecular formula C₁₀H₁₀N₂O₅ and a molar mass of 238.20 g/mol . Its structure features a methyl ester group, a nitro substituent at the 3-position, and an acetamido group at the 4-position of the phenyl ring (Fig. 1). The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 24.859 Å, b = 4.706 Å, c = 19.773 Å, and β = 108.67° . Hydrogen bonding between the acetamido and nitro groups influences its solubility and reactivity .

This compound is primarily used in organic synthesis and crystallography studies, though specific applications are less documented. Its synthesis likely involves multi-step reactions, analogous to methods described for nitro-aromatic intermediates (e.g., refluxing in chlorobenzene with K₂CO₃) .

Properties

IUPAC Name |

methyl 2-(4-acetamido-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-9-4-3-8(6-11(15)18-2)5-10(9)13(16)17/h3-5H,6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRRDOVJAMTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-3-nitrophenylacetate typically involves the nitration of a phenylacetate derivative followed by acetamidation. One common method includes the nitration of methyl 4-aminophenylacetate to form methyl 4-nitrophenylacetate, which is then acetamidated using acetic anhydride under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamido-3-nitrophenylacetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: Methyl 4-acetamido-3-aminophenylacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetamido-3-nitrophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Methyl 4-acetamido-3-nitrophenylacetate with structurally related esters and nitro-aromatic compounds:

Key Observations :

- Substituent Position: The 3-nitro and 4-acetamido groups in the target compound create distinct electronic effects compared to 2- or 4-nitro derivatives.

- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility than ethyl analogs (e.g., Ethyl 4-nitrophenylacetate) .

- Hydrogen Bonding : The acetamido group facilitates intermolecular hydrogen bonds, a feature absent in simpler nitro-esters like Ethyl 4-nitrophenylacetate .

Q & A

Q. What are the standard synthetic routes for Methyl 4-acetamido-3-nitrophenylacetate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is synthesized via acylation of 4-methyl-3-nitroaniline with acetic anhydride under reflux conditions. A base (e.g., pyridine or triethylamine) is essential to neutralize acetic acid byproducts, improving reaction efficiency. Key parameters include temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis . Yield optimization may require purification via recrystallization (e.g., using ethanol or ethyl acetate).

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they elucidate?

- Methodological Answer :

- 1H/13C NMR : Identifies protons and carbons in the acetamido, nitro, and ester groups. For example, the methyl ester group typically resonates at δ ~3.7 ppm (1H) and δ ~52 ppm (13C).

- IR Spectroscopy : Confirms carbonyl stretches (C=O) from the acetamido (~1650 cm⁻¹) and ester (~1740 cm⁻¹) groups.

- X-ray Crystallography : Resolves the spatial arrangement of substituents on the phenyl ring (e.g., nitro at position 3, acetamido at position 4) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use HPLC or LC-MS to monitor degradation. The nitro group is sensitive to reducing conditions, while the ester group may hydrolyze under alkaline pH (>9). Storage recommendations: dry, inert atmosphere at 4°C to minimize decomposition .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For example:

- The nitro group’s electron-withdrawing effect directs nucleophilic attack to the para position relative to the acetamido group.

- Solvent effects (polar aprotic vs. protic) can be simulated using the SMD continuum model to predict reaction rates .

Q. What strategies resolve discrepancies in reported reaction yields when using different catalysts for synthesizing this compound?

- Methodological Answer :

- Systematic Screening : Test bases (pyridine, triethylamine) and solvents (toluene, DMF) under controlled conditions.

- Purity Analysis : Use HPLC to quantify side products (e.g., unreacted 4-methyl-3-nitroaniline).

- Kinetic Studies : Track reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Q. How can researchers validate the biological activity of this compound derivatives against microbial targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing nitro with halogens).

- In Vitro Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria. Include controls (e.g., ciprofloxacin) and replicate experiments to ensure statistical significance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may arise from impurities or varying crystallinity. To address this:

- Purification : Re-crystallize the compound and confirm purity via melting point and HPLC.

- Solubility Testing : Use standardized protocols (e.g., shake-flask method) in solvents like DMSO, methanol, and water at 25°C .

Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.